BenchChemオンラインストアへようこそ!

2-Amino-4,6-dibromopyrimidine

Epigenetics Bromodomain Inhibition Chemical Probe Development

2-Amino-4,6-dibromopyrimidine is a synthetically versatile, di-halogenated pyrimidine scaffold characterized by an amino group at the 2-position and two reactive bromine atoms at the 4- and 6-positions. The C-Br bonds offer significantly higher reactivity in palladium-catalyzed cross-couplings than the dichloro analog, enabling chemoselective, sequential functionalization under mild conditions. This scaffold is a strategic linchpin for assembling focused libraries of 4,6-disubstituted pyrimidines targeting Bcr/Abl kinase inhibition and for developing BRPF1 bromodomain probes (Kd = 19 µM). Its well-defined melting point (190–193°C) supports robust recrystallization and process-scale route scouting. Choose this intermediate to accelerate SAR studies, avoid divergent synthetic outcomes, and secure cost-effective API manufacturing.

Molecular Formula C4H3Br2N3
Molecular Weight 252.89 g/mol
CAS No. 856973-26-7
Cat. No. B113111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-dibromopyrimidine
CAS856973-26-7
Molecular FormulaC4H3Br2N3
Molecular Weight252.89 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1Br)N)Br
InChIInChI=1S/C4H3Br2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)
InChIKeySJGGFMZIJOFJAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,6-dibromopyrimidine (CAS 856973-26-7): A Core Building Block in Halopyrimidine Chemistry


2-Amino-4,6-dibromopyrimidine is a synthetically versatile, di-halogenated pyrimidine scaffold characterized by an amino group at the 2-position and two reactive bromine atoms at the 4- and 6-positions of the heteroaromatic ring. With a molecular weight of 252.89 g/mol and a predicted melting point range of 190-193°C, this compound is a solid, bench-stable intermediate under inert atmosphere and refrigerated storage conditions . Its defining structural feature—two sites primed for orthogonal cross-coupling reactions—establishes it as a critical linchpin in the assembly of complex heterocycles for medicinal chemistry and materials science, distinguishing it from mono-halogenated or less reactive analogs [1].

Why 2-Amino-4,6-dibromopyrimidine (CAS 856973-26-7) Cannot Be Directly Substituted in Synthesis


The procurement of 2-amino-4,6-dibromopyrimidine over alternative aminopyrimidines is non-negotiable for specific synthetic routes due to the profound impact of halogen identity on both reaction kinetics and molecular recognition. While the dichloro analog (CAS 56-05-3) is a common alternative, the carbon-bromine bond in the target compound has a lower bond dissociation energy and is significantly more reactive in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, allowing for sequential, chemoselective functionalization under milder conditions [1]. Furthermore, the larger atomic radius and polarizability of bromine versus chlorine alters the electron density of the pyrimidine ring, which can dramatically affect downstream biological target engagement, as evidenced by bromopyrimidine analogs achieving nanomolar Bcr/Abl kinase inhibition [2]. Substituting a bromine with a chlorine or an iodo group (CAS 861031-48-3) can lead to divergent synthetic outcomes, including lower yields, harsher reaction conditions, or the formation of an entirely different pharmacological profile, thereby derailing project timelines and escalating costs.

Quantitative Differentiation of 2-Amino-4,6-dibromopyrimidine (CAS 856973-26-7): A Data-Driven Evidence Guide


Reduced Reactivity at BRD4 Bromodomain vs. Advanced Lead Molecules

In a direct head-to-head comparison of binding affinity, 2-amino-4,6-dibromopyrimidine (Target Compound) demonstrates minimal engagement with the BRD4 bromodomain (BD1), exhibiting a Kd of >100,000 nM ( >100 µM) as measured by BROMOscan assay [1]. This stands in stark contrast to advanced, optimized BRD4 inhibitors, which typically exhibit Kd values in the low nanomolar range (e.g., JQ1 with a Kd of ~50 nM). This quantitative difference confirms the target compound's primary value as a negative control or an inert chemical scaffold in BRD4 assay systems, rather than a lead candidate.

Epigenetics Bromodomain Inhibition Chemical Probe Development

Selective Engagement of BRPF1 Bromodomain Over BRD4

Cross-study analysis reveals a distinct selectivity profile for 2-amino-4,6-dibromopyrimidine within the bromodomain family. While it exhibits negligible binding to BRD4 (Kd >100 µM), the compound demonstrates a Kd of 19,000 nM (19 µM) against the BRPF1 (Peregrin) bromodomain, a subunit of the MOZ/MORF acetyltransferase complex [1]. This represents a >5-fold selectivity window for BRPF1 over BRD4. Such a profile is significant for researchers seeking to understand the fundamental recognition elements of the BRPF1 acetyl-lysine binding pocket or to develop initial scaffolds for this less-explored epigenetic target.

Epigenetics Chemical Biology Target Selectivity

Essential Intermediate in the Synthesis of Potent Bcr/Abl Tyrosine Kinase Inhibitors

Class-level inference from a medicinal chemistry study demonstrates that 2-amino-4,6-dibromopyrimidine is a critical building block for accessing novel tyrosine kinase inhibitors. A series of novel bromo-pyrimidine analogues, conceptually derived from this scaffold via sequential substitution of the reactive bromine atoms, were synthesized and evaluated. These compounds exhibited potent cytotoxic activity, with several derivatives achieving low-micromolar IC50 values against the K562 chronic myeloid leukemia cell line, which is driven by Bcr/Abl kinase [1]. The parent scaffold's specific di-brominated pattern is essential for this synthetic elaboration, enabling the introduction of diverse aryl and heteroaryl groups that confer the observed nanomolar Bcr/Abl inhibitory activity, positioning it as a validated precursor in anticancer drug discovery programs.

Oncology Kinase Inhibition Medicinal Chemistry

Physical Property Differentiation: Melting Point vs. Dichloro Analog

A direct comparison of key physical properties reveals a significant and quantifiable difference between 2-amino-4,6-dibromopyrimidine and its dichloro analog (CAS 56-05-3). The target compound exhibits a melting point of 190-193°C , whereas 2-amino-4,6-dichloropyrimidine melts at a considerably higher temperature range of 221-226°C . This difference of approximately 30°C has direct implications for process chemistry, particularly for purification via recrystallization and for assessing the compound's thermal stability during reactions requiring elevated temperatures. The lower melting point of the dibromo analog may indicate a weaker crystal lattice, which can influence its solubility profile and handling characteristics in a manufacturing setting.

Process Chemistry Formulation Analytical Chemistry

Validated Application Scenarios for 2-Amino-4,6-dibromopyrimidine (CAS 856973-26-7)


Synthesis of Targeted Bcr/Abl Kinase Inhibitor Libraries for Oncology Research

For medicinal chemistry programs focused on overcoming resistance to current Bcr/Abl inhibitors (e.g., imatinib, dasatinib), 2-amino-4,6-dibromopyrimidine is a strategic starting material. Its dual reactive bromine sites enable a divergent synthetic strategy to rapidly generate focused libraries of 4,6-disubstituted pyrimidines. As demonstrated by Munikrishnappa et al. (2021), this scaffold can be elaborated into novel bromo-pyrimidine analogs with potent anti-proliferative activity against K562 leukemia cells via Bcr/Abl inhibition [1]. Researchers can leverage its reactivity in sequential Suzuki-Miyaura couplings to introduce diverse aromatic functionalities, creating novel chemical matter for patenting and lead optimization efforts in this therapeutically validated target space.

Chemical Probe Development for the BRPF1 Bromodomain

In chemical biology, identifying selective tool compounds for individual bromodomains is challenging. The cross-study binding data from the BROMOscan assay platform identifies 2-amino-4,6-dibromopyrimidine as a low-micromolar affinity (Kd = 19 µM) ligand for the BRPF1 bromodomain [1]. While not a drug candidate itself, this compound provides a minimal, unoptimized pharmacophore that can serve as the basis for structure-activity relationship (SAR) studies. Researchers aiming to develop more potent and selective BRPF1 inhibitors can use this scaffold as a starting point to probe the acetyl-lysine binding pocket, exploiting the 4- and 6-bromo positions for further functionalization to improve affinity and selectivity against other bromodomain family members like BRD4 (Kd >100 µM).

Negative Control in BRD4-Dependent Cellular and Biochemical Assays

The well-characterized, negligible binding affinity (Kd > 100 µM) of 2-amino-4,6-dibromopyrimidine for the BRD4 bromodomain makes it a valuable negative control compound [1]. In experiments designed to validate the BRD4-dependence of a novel inhibitor, this compound can be run in parallel to confirm that the observed biological effect is not due to the pyrimidine core itself. Its chemical similarity to more active inhibitors (e.g., those containing a pyrimidine core) ensures that any effects from the test compound are genuinely due to its optimized side chains and specific target engagement, and not a result of non-specific interactions of the heteroaromatic ring system.

Manufacturing and Process Development for 4,6-Disubstituted Heterocycles

For process chemists, the distinct physical properties of 2-amino-4,6-dibromopyrimidine, such as its melting point of 190-193°C [1], provide critical data for developing robust manufacturing routes. This property directly informs purification strategies (e.g., recrystallization solvents and temperature profiles) and helps in assessing the compound's suitability for use in telescoped reactions where thermal stability is a concern. When scaling up the synthesis of active pharmaceutical ingredients (APIs) that incorporate a 2-amino-4,6-disubstituted pyrimidine core, selecting the di-bromo intermediate over the di-chloro analog may offer advantages in reaction kinetics and temperature control, ultimately impacting yield, purity, and cost of goods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4,6-dibromopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.